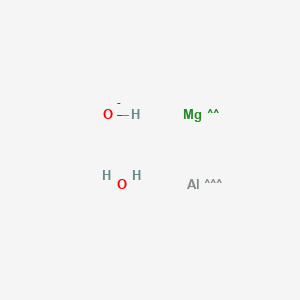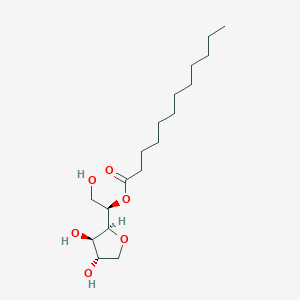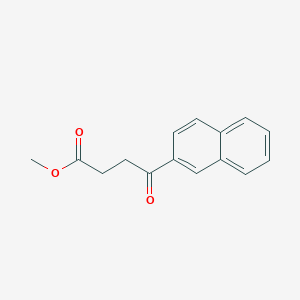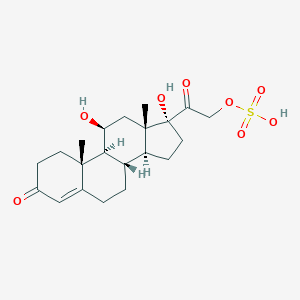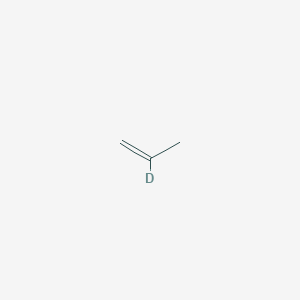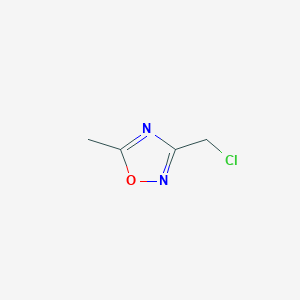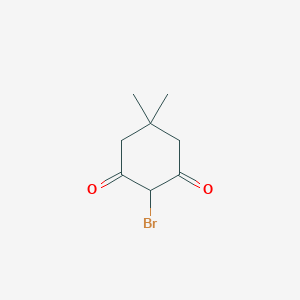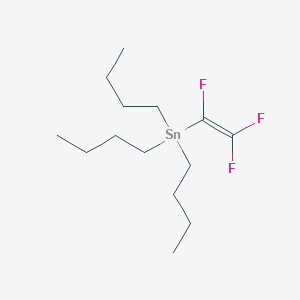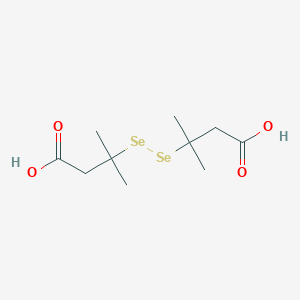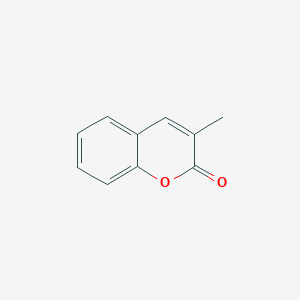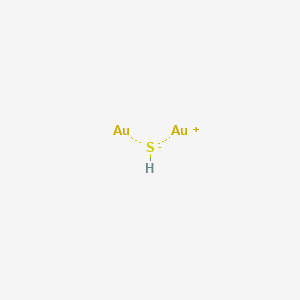
Gold sulfide (Au2S)
Vue d'ensemble
Description
Gold (I) sulfide (Au2S) is the principal sulfide of gold . It is an inorganic compound with the formula Au2S . It decomposes to gold metal and elemental sulfur, illustrating the “nobility” of gold .
Synthesis Analysis
Gold (I) sulfide can be prepared by treating gold chloride with hydrogen sulfide . It also arises by sulfiding dicyanoaurate: H2S + 2 K [Au (CN)2] → Au2S + 2 KCN + 2 HCN . This product is described as “initially dark reddish-brown” solid that turns "steel-gray" .
Molecular Structure Analysis
Au2S has a simple cubic structure with six atoms in the unit cell (four Au in linear, and two S in tetrahedral, coordination) . Despite its structural simplicity, Au2S displays very unusual chemical bonding . The very similar and relatively high electronegativities of Au and S rule out any significant metallic or ionic character . Using a simple valence bond (Lewis) model, it is argued that the Au2S crystal possesses two different types of covalent bonds: dative and shared . These bonds are distributed in such a way that each Au atom engages in one bond of each kind .
Chemical Reactions Analysis
The multiple arrangements in space of dative and shared bonds are degenerate, and the multiplicity of configurations imparts the system with multireference character, which is highly unusual for an extended solid .
Physical And Chemical Properties Analysis
Au2S has a molar mass of 425.998 g/mol and a density of 11 g/cm^3 . It is insoluble in water . Its melting point is 240 °C (464 °F; 513 K) .
Applications De Recherche Scientifique
Electrical Properties : Au2S has been identified as a p-type semiconductor with specific electrical conductivity and thermoelectric properties. It exhibits a cuprite-type compound structure and decomposes to gold and sulfur or sulfur dioxide under certain conditions (Ishikawa, Isonaga, Wakita, & Suzuki, 1995).
Two-Dimensional Semiconducting Materials : Two-dimensional Au2S monolayers have been demonstrated to have a direct band gap and extremely high electron and hole mobilities, making them promising for future nanoelectronics applications (Wu, Xu, Lin, Wang, & Zeng, 2019).
Synthesis Methods : Various methods have been explored for synthesizing Au2S, including reactions with different forms of sulfur. The choice of sulfur source affects whether monovalent or trivalent gold sulfide is formed (Senftle & Wright, 1986).
Hydrothermal Synthesis : Au2S nanoparticle superstructures have been synthesized hydrothermally, displaying unique morphologies and potential applications in various fields (Kuo & Huang, 2008).
Gold Speciation in Hydrothermal Fluids : Research on gold speciation in sulfur-bearing hydrothermal fluids has contributed to understanding the stability and structure of aqueous AuI–S complexes, relevant in geology and ore formation studies (Pokrovski, Tagirov, Schott, Hazemann, & Proux, 2009).
Sensor Applications : Gold nanoclusters have been used as sensors for hydrogen sulfide detection, offering high selectivity and sensitivity, and potential applications in biological and environmental monitoring (Zhang, Li, Niu, Gao, Zhang, Dong, & Shuang, 2017).
Lattice Thermal Conductivity : Gold sulfide monolayers have shown varying levels of lattice thermal conductivity, which is significant for their application in thermoelectric materials (Taheri, Pisana, & Singh, 2022).
Gold Sulphide Nanoparticles : Synthesis and characterization of gold(I) sulphide nanoparticles have been reported, with applications in various fields due to their unique optical and chemical properties (Morris, Copeland, & Szulczewski, 2002).
Propriétés
IUPAC Name |
gold;gold(1+);sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Au.H2S/h;;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSHARDUOZPOKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[Au].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2HS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold monosulfide | |
CAS RN |
1303-60-2 | |
| Record name | Gold monosulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold sulfide (Au2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Digold sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




